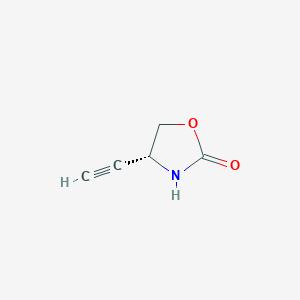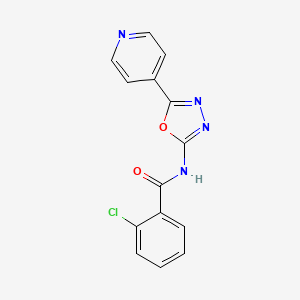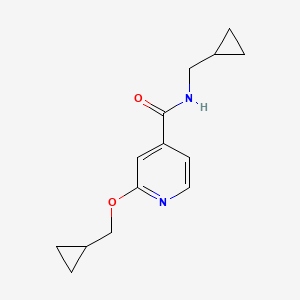
2-(4-chlorophenoxy)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chlorophenoxy)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide” is a unique chemical with the linear formula C18H18ClNO5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 363.801 . Other physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Chlorophenols in Environmental Science
Chlorophenols, such as those derived from "2-(4-chlorophenoxy)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide", have been extensively studied for their environmental impact, particularly in the context of municipal solid waste incineration (MSWI). Chlorophenols are recognized as major precursors to dioxins in chemical and thermal processes, including MSWI. Studies have aimed to understand the pathways through which chlorophenols contribute to dioxin formation, with implications for environmental management and pollution control (Peng et al., 2016).
Oxadiazole Derivatives in Medicinal Chemistry
The oxadiazole ring, found in "this compound", is a critical structure in medicinal chemistry. Oxadiazole derivatives exhibit a broad spectrum of biological activities and are considered promising scaffolds for the development of new therapeutic agents. Research has highlighted the potential of 1,3,4-oxadiazole-based compounds in treating various diseases due to their effective binding with different enzymes and receptors in biological systems (Verma et al., 2019).
Environmental Toxicology
Chlorinated hydrocarbons, closely related to the chlorophenoxy group, have been studied for their toxicity and potential environmental hazards. The toxic effects of these compounds are well-documented, with research focused on their mechanisms of action and impacts on ecosystems (Kimbrough, 1972).
Advanced Oxidation Processes for Pollution Control
Studies on the treatment of organic pollutants using oxidoreductive enzymes have explored the role of redox mediators in enhancing the degradation efficiency of recalcitrant compounds. This research is relevant to understanding how compounds like "this compound" could be degraded in wastewater treatment processes, contributing to cleaner environmental technologies (Husain & Husain, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-19-7-6-12-16-17-13(21-12)15-11(18)8-20-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPSYUQCQGVLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl {[6-({[(2-chloro-4-methylphenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2904978.png)



![3-[(4-fluorobenzyl)amino]-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2904986.png)
![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)


![2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904993.png)
![3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2904994.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904998.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2904999.png)
